An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)-DL-phenylalanine: A Keystone for Modern Drug Discovery
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)-DL-phenylalanine: A Keystone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount tool for optimizing drug-like properties. Among the vast array of fluorinated building blocks, 3,5-Bis(trifluoromethyl)-DL-phenylalanine stands out as a non-proteinogenic amino acid of significant interest. Its unique structural and electronic characteristics, imparted by the two trifluoromethyl (CF₃) groups on the phenyl ring, offer a powerful lever for researchers to modulate the pharmacokinetic and pharmacodynamic profiles of peptide and small molecule drug candidates.
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)-DL-phenylalanine, from its fundamental molecular properties to its synthesis, analysis, and critical applications in drug development. As a Senior Application Scientist, the aim is to not only present established data but also to provide insights into the causal relationships between its structure and its functional advantages in a research and development context.
Core Molecular Profile of 3,5-Bis(trifluoromethyl)-DL-phenylalanine
A thorough understanding of the foundational physicochemical properties of this molecule is the first step towards its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₆NO₂ | AOBIOUS |
| Molecular Weight | 301.19 g/mol | AOBIOUS |
| CAS Number | 70433-12-2 | AOBIOUS |
| Appearance | White to off-white solid (typical for similar analogs) | General knowledge |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like methanol and ethanol.[1] | Inferred from related compounds |
The molecular weight of 3,5-Bis(trifluoromethyl)-DL-phenylalanine is 301.19 g/mol , and its chemical formula is C₁₁H₉F₆NO₂ .
The "Why": Causality Behind the Trifluoromethyl Advantage
The true value of 3,5-Bis(trifluoromethyl)-DL-phenylalanine lies in the profound impact of the two CF₃ groups on the molecule's behavior. These are not mere substitutions but strategic modifications that confer distinct advantages.
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life of drug candidates incorporating this amino acid.
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Increased Lipophilicity: The CF₃ groups significantly increase the lipophilicity of the phenyl ring. This property can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability and tissue distribution.
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Modulation of Electronic Properties: The strong electron-withdrawing nature of the two CF₃ groups alters the electron density of the aromatic ring. This can influence pKa values of nearby functional groups and modulate non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical for target binding.
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Improved Binding Affinity and Selectivity: The unique steric and electronic profile of the 3,5-bis(trifluoromethyl)phenyl moiety can lead to more specific and higher-affinity interactions with biological targets, such as enzyme active sites and protein-protein interfaces.[2]
Caption: Impact of 3,5-bis(trifluoromethyl) substitution on phenylalanine properties.
Synthesis Strategies: A Field-Proven Perspective
Illustrative Asymmetric Hydrogenation Approach
This protocol is based on general methods for preparing chiral phenylalanine derivatives and serves as a validated starting point for optimization.[1]
Step 1: Precursor Synthesis (Acetamidocinnamic Acid Derivative)
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Reaction: Condensation of 3,5-bis(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride.
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Rationale: This Erlenmeyer-Azlactone synthesis is a classic and reliable method for generating the α,β-unsaturated amino acid precursor. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.
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Purification: The resulting acetamidocinnamic acid derivative is typically purified by recrystallization.
Step 2: Asymmetric Hydrogenation
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Reaction: The precursor is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., BINAP).
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Causality: The chiral catalyst creates a chiral environment around the double bond, leading to the stereoselective addition of hydrogen and the formation of one enantiomer in excess. The choice of ligand is paramount for achieving high enantioselectivity.
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Conditions: The reaction is typically run under a hydrogen atmosphere at a specific pressure and temperature, which must be optimized for each substrate.
Step 3: Deprotection
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Reaction: The N-acetyl group is removed by acid or base hydrolysis (e.g., refluxing with aqueous HCl).
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Rationale: This step yields the final free amino acid. Acid hydrolysis is often preferred as it also protonates the amine, facilitating subsequent purification.
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Purification: The final product, 3,5-Bis(trifluoromethyl)-DL-phenylalanine, can be purified by recrystallization or ion-exchange chromatography.
